molecular formula C22H14FN5OS B2967192 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891127-72-3

3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

Cat. No.: B2967192
CAS No.: 891127-72-3
M. Wt: 415.45
InChI Key: JBMPWSXTXZJTDQ-UHFFFAOYSA-N
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Description

3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound belonging to the triazolopyridazine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves multi-step organic reactions. Starting with the synthesis of 3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, the compound is further coupled with 3-fluoroaniline under specific reaction conditions to yield the final product. Common synthetic procedures might include the use of coupling agents such as EDCI and HOBt, and solvents like DMF under inert atmospheres.

Industrial Production Methods

For industrial-scale production, optimizing yield and purity is critical. Techniques like continuous flow chemistry, automation, and purification via crystallization or chromatography are commonly employed. Reaction monitoring using analytical tools like NMR and HPLC ensures the product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under controlled conditions, the compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might involve agents like sodium borohydride or lithium aluminium hydride, typically affecting functional groups attached to the aromatic system.

  • Substitution: : Electrophilic or nucleophilic substitution reactions are possible, especially at positions activated by the presence of the fluoro and benzamide groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminium hydride.

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

  • Oxidation: : Introduction of hydroxyl or carboxyl groups.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

The compound finds applications in diverse research areas:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its interaction with biological molecules and potential as a biochemical tool.

  • Medicine: : Explored for potential pharmacological activity, particularly targeting specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other triazolopyridazine derivatives, this compound shows unique properties due to the presence of the thiophenyl and fluoro groups. These modifications may enhance its binding affinity and specificity towards certain biological targets.

List of Similar Compounds

  • 3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

  • N-(3-(3-pyridazinyl)phenyl)benzamide

  • 3-fluoro-N-(3-phenyl)benzamide

These compounds share structural similarities but differ in specific functional groups, which can significantly impact their chemical behavior and biological activity.

Voilà, a comprehensive breakdown of this fascinating compound! Anything else pique your interest?

Properties

IUPAC Name

3-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN5OS/c23-16-6-1-5-15(12-16)22(29)24-17-7-2-4-14(13-17)18-9-10-20-25-26-21(28(20)27-18)19-8-3-11-30-19/h1-13H,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMPWSXTXZJTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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